molecular formula C18H26N2O B3757306 3-{[Butyl(methyl)amino]methyl}-2,7,8-trimethylquinolin-4-ol

3-{[Butyl(methyl)amino]methyl}-2,7,8-trimethylquinolin-4-ol

Cat. No.: B3757306
M. Wt: 286.4 g/mol
InChI Key: CRDGDOHXBSZNAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[Butyl(methyl)amino]methyl}-2,7,8-trimethylquinolin-4-ol typically involves the reaction of 2,7,8-trimethylquinolin-4-ol with butylmethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-{[Butyl(methyl)amino]methyl}-2,7,8-trimethylquinolin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds .

Scientific Research Applications

3-{[Butyl(methyl)amino]methyl}-2,7,8-trimethylquinolin-4-ol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-{[Butyl(methyl)amino]methyl}-2,7,8-trimethylquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a quinoline core with butyl and methyl substituents makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-[[butyl(methyl)amino]methyl]-2,7,8-trimethyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c1-6-7-10-20(5)11-16-14(4)19-17-13(3)12(2)8-9-15(17)18(16)21/h8-9H,6-7,10-11H2,1-5H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDGDOHXBSZNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=C(NC2=C(C1=O)C=CC(=C2C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[Butyl(methyl)amino]methyl}-2,7,8-trimethylquinolin-4-ol
Reactant of Route 2
Reactant of Route 2
3-{[Butyl(methyl)amino]methyl}-2,7,8-trimethylquinolin-4-ol
Reactant of Route 3
3-{[Butyl(methyl)amino]methyl}-2,7,8-trimethylquinolin-4-ol
Reactant of Route 4
Reactant of Route 4
3-{[Butyl(methyl)amino]methyl}-2,7,8-trimethylquinolin-4-ol
Reactant of Route 5
Reactant of Route 5
3-{[Butyl(methyl)amino]methyl}-2,7,8-trimethylquinolin-4-ol
Reactant of Route 6
Reactant of Route 6
3-{[Butyl(methyl)amino]methyl}-2,7,8-trimethylquinolin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.